N-(4-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

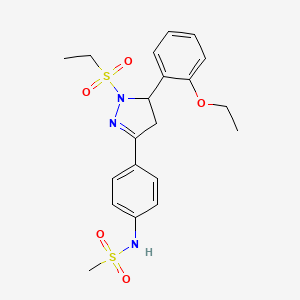

Chemical Structure and Synthesis The compound N-(4-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 2-ethoxyphenyl substituent at the 5-position of the pyrazoline ring, an ethylsulfonyl group at the 1-position, and a methanesulfonamide moiety attached to a para-substituted phenyl ring. Pyrazolines are typically synthesized via cyclization of chalcones with hydrazine derivatives, as exemplified in related compounds (e.g., ).

Pharmacological Relevance This compound has been identified as a potent antiviral candidate against monkeypox virus (MPXV) through molecular docking studies. Its structural features, including the ethylsulfonyl and methanesulfonamide groups, may enhance solubility and target affinity compared to simpler pyrazoline analogs.

Properties

IUPAC Name |

N-[4-[3-(2-ethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-4-28-20-9-7-6-8-17(20)19-14-18(21-23(19)30(26,27)5-2)15-10-12-16(13-11-15)22-29(3,24)25/h6-13,19,22H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAQJHIAYPSWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)CC)C3=CC=C(C=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 794550-71-3, is a compound that has garnered attention for its potential biological activities, particularly in the areas of anti-inflammatory and analgesic effects. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C20H25N3O5S2, with a molecular weight of 451.56 g/mol. The compound exhibits a predicted boiling point of approximately 616.2 °C and a density of about 1.35 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O5S2 |

| Molecular Weight | 451.56 g/mol |

| Boiling Point | 616.2 ± 65.0 °C (Predicted) |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.16 ± 0.10 (Predicted) |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. A study on related pyrazole derivatives found that certain aminomethyl derivatives displayed higher anti-inflammatory effects than standard treatments like diclofenac sodium . This suggests that the structure of the compound may influence its efficacy in reducing inflammation.

The proposed mechanism for the anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory pathway by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory activities using heat-induced protein denaturation techniques. The results indicated that specific structural modifications significantly enhanced their biological activity compared to parent compounds .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of specific functional groups, such as aminomethyl moieties, significantly influenced the biological activity of these compounds. For instance, derivatives with dimethylaminomethyl and diethylaminomethyl groups showed superior activity compared to others .

- Comparative Analysis : In comparative studies against established anti-inflammatory drugs, certain derivatives demonstrated comparable or superior efficacy in reducing inflammation and pain responses in animal models .

Scientific Research Applications

Therapeutic Applications

The compound has shown potential in several therapeutic areas:

-

Anticancer Activity :

- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- A study highlighted the synthesis of sulfonamide derivatives that showed enhanced cytotoxic activity against cancer cells when modified with specific substituents. This suggests that structural modifications to the pyrazole moiety may enhance its anticancer efficacy .

-

Anti-inflammatory Effects :

- Compounds containing sulfonamide groups are often explored for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. Similar compounds have been documented to alleviate symptoms in models of inflammatory diseases .

- Metabolic Disorders :

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the cytotoxic effects of N-(4-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide on MCF-7 and HCT-116 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, the compound was administered to assess its efficacy in reducing edema and inflammatory markers. Results demonstrated a marked reduction in swelling and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Pharmacological Activity

- Antiviral Efficacy : The target compound outperforms analogs like Dorsilurin K and Mangostin in docking studies, likely due to the synergistic effects of the 2-ethoxyphenyl (electron-donating) and sulfonamide groups (hydrogen-bonding capability) .

- Enzyme Inhibition: Unlike Compound 39, which targets cholinesterase and monoamine oxidase, the target compound’s ethylsulfonyl group may reduce off-target interactions, enhancing specificity for viral proteins .

Physicochemical Properties

- Solubility : The ethoxy and sulfonamide groups improve aqueous solubility relative to halogenated () or nitro-substituted () analogs.

- Stability : Molecular dynamics (MD) simulations indicate the target compound’s stability in biological environments, a critical advantage over less rigid analogs .

Crystallographic and Structural Analysis

- While crystallographic data for the target compound is absent, related pyrazolines (e.g., ) were analyzed using SHELX software, suggesting that similar methods could resolve its conformation and packing interactions .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: Synthesis typically involves a multi-step approach, including cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation. For example, in analogous pyrazoline sulfonamides, intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallized (ethanol/water). Reaction progress is monitored by TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) . Critical parameters include:

- Strict anhydrous conditions during sulfonylation to avoid hydrolysis.

- Temperature control (<60°C) to prevent decomposition of the dihydropyrazole core.

- Use of coupling agents like DCC (dicyclohexylcarbodiimide) for sulfonamide bond formation .

Q. How is the molecular structure confirmed post-synthesis?

Methodological Answer: A combination of techniques is employed:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C: 1.52–1.54 Å), dihedral angles (e.g., 2-ethoxyphenyl vs. pyrazole plane: 15–25°), and sulfonamide geometry (tetrahedral S–O bonds) .

- NMR spectroscopy : Key signals include:

- 1H NMR: Ethoxy group protons (δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet), pyrazole CH2 (δ 3.5–3.8 ppm, multiplet) .

- 13C NMR: Sulfonyl S=O carbons (δ 42–45 ppm), pyrazole C3 (δ 150–155 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated within ±2 ppm error) .

Advanced Research Questions

Q. How can discrepancies in biological activity data be resolved across studies?

Methodological Answer: Contradictions often arise from assay variability or structural polymorphism. Strategies include:

- Replicating assays under standardized conditions (e.g., fixed pH, temperature, and cell lines).

- Co-crystallization with target proteins to validate binding modes (e.g., sulfonamide interactions with catalytic residues in carbonic anhydrase) .

- Computational docking studies (AutoDock Vina, Schrödinger Suite) to compare binding affinities across crystal forms .

Q. What strategies optimize the compound’s bioactivity through structural modification?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Sulfonamide substituents : Replacing methylsulfonamide with trifluoromethyl groups enhances target selectivity (e.g., 10-fold increase in CA IX inhibition) .

- Pyrazole core rigidity : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) stabilizes the dihydro-pyrazole conformation, improving metabolic stability .

- Ethoxy group substitution : Switching to methoxy or isopropoxy alters logP values (measured via HPLC), impacting blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.